molecular formula C6H10ClN5O B13130068 6-Chloro-N~2~-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine CAS No. 135783-81-2

6-Chloro-N~2~-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13130068
CAS No.: 135783-81-2
M. Wt: 203.63 g/mol
InChI Key: FTIPENBJDDGWCK-UHFFFAOYSA-N
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Description

6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C8H12ClN3O. It is a derivative of triazine, a class of nitrogen-containing heterocycles that are widely used in various chemical applications.

Preparation Methods

The synthesis of 6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to changes in its oxidation state.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, resulting in the breakdown of the triazine ring.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:

    6-chloro-1,3,5-triazine-2,4-diamine: Lacks the 2-methoxyethyl group, leading to different chemical and biological properties.

    N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine: Lacks the chlorine atom, resulting in different reactivity and applications.

The presence of both the chlorine atom and the 2-methoxyethyl group in 6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine makes it unique and contributes to its specific properties and applications.

Properties

CAS No.

135783-81-2

Molecular Formula

C6H10ClN5O

Molecular Weight

203.63 g/mol

IUPAC Name

6-chloro-2-N-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C6H10ClN5O/c1-13-3-2-9-6-11-4(7)10-5(8)12-6/h2-3H2,1H3,(H3,8,9,10,11,12)

InChI Key

FTIPENBJDDGWCK-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC(=N1)N)Cl

Origin of Product

United States

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